molecular formula C13H18O B1318943 4',3,3-Trimethylbutyrophenone CAS No. 681215-86-1

4',3,3-Trimethylbutyrophenone

Cat. No. B1318943
M. Wt: 190.28 g/mol
InChI Key: SNOIQCMDEUVLSY-UHFFFAOYSA-N
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Description

4’,3,3-Trimethylbutyrophenone is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,3,3-Trimethylbutyrophenone are not explicitly mentioned in the available resources . Typically, these properties include characteristics like boiling point, melting point, density, and solubility.

Scientific Research Applications

1. Neuroleptic Agent Studies

4-Phenylbutyrophenone, a compound closely related to 4',3,3-Trimethylbutyrophenone, has been studied for its structure, physicochemical parameters, and biological behaviors. It exhibits neuroleptic activities, similar to known antipsychotic drugs. Molecular docking studies indicate its neurological activity, suggesting it as a potential neuroleptics candidate (Raajaraman, Sheela, & Muthu, 2021).

2. Neuroprotection in Cerebral Ischemia

Sodium 4-Phenylbutyrate, another variant of 4',3,3-Trimethylbutyrophenone, shows neuroprotective effects in cerebral ischemic injury. It reduces infarction volume and apoptosis, improves neurological status, and inhibits ER-mediated apoptosis in a mouse model. These findings suggest its potential application in treating stroke (Qi et al., 2004).

3. Inhibitors of Human Neutrophil Elastase

Acyloxybenzophenones, structurally related to 4',3,3-Trimethylbutyrophenone, are potent and selective inhibitors of human neutrophil elastase. This finding is significant for treating conditions like rheumatoid arthritis and emphysema (Miyano et al., 1988).

4. Radiochemical Synthesis and Tissue Distribution

The synthesis of radiobrominated neuroleptic agents using derivatives of 4',3,3-Trimethylbutyrophenone has been described. These compounds show potential clinical applications in neurology due to their rapid and prolonged uptake into brain tissues (Moerlein & Stöcklin, 1985).

5. Proteostasis Maintenance

4-Phenylbutyric acid, related to 4',3,3-Trimethylbutyrophenone, helps in maintaining proteostasis by preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Its ability to fold proteins in the ER and attenuate the activation of the UPR suggests its therapeutic potential in various pathologies (Kolb et al., 2015).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling 4’,3,3-Trimethylbutyrophenone . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOIQCMDEUVLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591346
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',3,3-Trimethylbutyrophenone

CAS RN

681215-86-1
Record name 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of (±)-3,3-dimethyl-1-p-tolyl-butan-1-ol (2.15 g, 11.3 mmol) in hexane (30 mL) add manganese dioxide (2.94 g, 33.8 mmol) and heat the mixture overnight at 65° C. Cool to ambient temperature, filter the manganese salts, and concentrate in vacuo to give the desired intermediate as a colorless oil (2.2 g, 100%).
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2.15 g
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2.94 g
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Synthesis routes and methods III

Procedure details

Add slowly tert-butylacetyl chloride (2 g, 14.858 mmol) to an ice-cold stirred solution of aluminum trichloride (2.972 g, 22.28 mmol) in anhydrous toluene (40 mL). Stir the reaction mixture at ambient temperature overnight. Add slowly ice-cold water and extract the mixture twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to give the desired intermediate (2.82 g, 100%) that was used without any further purification. GC-MS m/z: 190 (M+).
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2 g
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2.972 g
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40 mL
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Synthesis routes and methods IV

Procedure details

27 g of aluminum chloride and 100 ml of toluene were mixed and 25 g of t-butylacetyl chloride was added dropwise to this under ice cooling, After reaction at room temperature for 2 hours, the reaction solution was poured on ice. This was extracted with hexane, and the organic phase was rinsed with water and an aqueous sodium bicarbonate solution, dried and condensed. The crude product was purified by distillation under reduced pressure (95-96° C./2 mmHg) to obtain 32 g of 4-t-butylacetyltoluene. 20 g of 4-t-butylacetyltoluene, 19 g of sodium iodide and 13 g of triethylamine were mixed with 100 ml of acetonitrile, and 13.7 g of chlorotrimethylsilane was gradually added thereto The mixture was reacted at 60° C. for 5 hours, and left alone to be cooled. The reaction solution was poured on ice, this was extracted with diisopropyl ether, and the organic phase was rinsed with an aqueous sodium bicarbonate solution, dried and condensed. This was purified by distillation under reduced pressure (95-98° C./2 mmHg) to obtain 32 g of silylenol ether of 4-t-butylacetyltoluene. Under nitrogen flow, 23.9 g of silylenol ether and 14.8 g of dibutylsulfoxide were dissolved in 100 ml of chloroform. The solution was cooled to −30° C. or less, and to the solution, 19.1 g of trifluoroacetic anhydride was added over 30 min. After reaction at room temperature for one hour, a solution in which 30.8 g of potassium nonafluorobutane sulfonate was dissolved in acetonitrile/water was added to the reaction solution. This was extracted with chloroform, the organic phase was rinsed with distilled water until aqueous phase is neutral. The organic phase was condensed, and the crude product obtained was rinsed with hexane and then with water to precipitate a powder. This was further rinsed with hexane and water by slurry rinsing to obtain 21 g of the compound (I-39).
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27 g
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100 mL
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25 g
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